4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine
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Description
4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H17ClN4S and its molecular weight is 320.84. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Biological Activities
Pyrimidine derivatives are recognized for their diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of several key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. A large number of pyrimidines exhibit potent anti-inflammatory effects, and detailed structure–activity relationships (SARs) of numerous pyrimidines have been discussed, providing insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (H. Rashid et al., 2021).
Optoelectronic and Sensing Applications
Pyrimidine derivatives have been employed as recognition units for the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. Recent literature from 2005 to 2020 highlights the use of various pyrimidine-based optical sensors, emphasizing their significant role in both sensing applications and their biological and medicinal relevance (Gitanjali Jindal & N. Kaur, 2021).
Anticancer Potential
Pyrimidine scaffolds have demonstrated anticancer potential across various studies, exerting their cell-killing effects through different mechanisms. This indicates their capacity to interact with diverse enzymes, targets, or receptors. The structural diversity and biological efficacy of pyrimidine-based compounds position them as promising candidates for anticancer drug development, as evidenced by numerous patents and research articles focusing on their anticancer activities (R. Kaur et al., 2014).
Synthesis and Chemical Properties
Pyrimidine derivatives, including 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine, are subject to extensive research for their synthesis and chemical properties. The exploration of their synthetic pathways, reactivity, and functionalization options underlines the versatility of pyrimidine as a scaffold in medicinal chemistry. The development of novel synthetic methods and the investigation of their chemical behavior contribute significantly to the expansion of pyrimidine-based pharmaceuticals and materials (Mehul P. Parmar et al., 2023).
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-21-15-17-13(16)11-14(18-15)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBVAPXJFLUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.